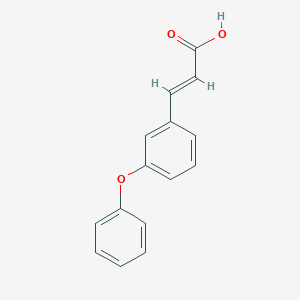

3-Phenoxycinnamic acid

説明

3-Phenoxycinnamic acid is a compound that falls under the category of phenolic acids. Phenolic acids are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .

Synthesis Analysis

The synthesis of this compound involves several stages. One such method involves the use of (trimethylsilyl)ketene bis (trimethylsilyl) acetal and 3-Phenoxybenzaldehyde with potassium hydroxide in N,N-dimethyl-formamide at 20 degrees for 5 hours .Molecular Structure Analysis

The core of simple phenolic acid is a single aromatic ring, and they can be further categorized as hydroxybenzoic acids with a carboxyl group directly attached to the ring, and hydroxycinnamic acids carry a 2-propenoic acid group . The chemical structure and properties of hydroxybenzoic and hydroxycinnamic acids are presented in various sources .Physical and Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .科学的研究の応用

Management of Lipid Metabolism and Obesity : Hydroxycinnamic acid derivatives have shown potential in treating obesity-related health complications. They inhibit macrophage infiltration and nuclear factor κB activation in adipose tissues, reduce proinflammatory adipokines, and increase anti-inflammatory agent secretion. They also prevent adipocyte differentiation and lower lipid profiles in experimental animals, contributing to obesity reduction and associated health complications alleviation (Alam et al., 2016).

Dietary Intake and Pharmacokinetic Properties : Hydroxycinnamic acids are widely distributed in plants and found at high concentrations in many food products. A diet rich in these acids is associated with reduced risk of cardiovascular disease. Understanding their chemistry, biosynthesis, natural sources, and pharmacokinetic properties is crucial for leveraging their health benefits (El‐Seedi et al., 2012).

Cosmeceutical Applications : Hydroxycinnamic acids and their derivatives exhibit various activities beneficial for cosmetic formulations, such as antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. They also offer UV protective effects, suggesting potential as anti-aging, anti-inflammatory agents, and hyperpigmentation-correcting ingredients. However, challenges like poor stability and degradation need to be addressed (Taofiq et al., 2017).

Biological Activities and Therapeutic Applications : Hydroxycinnamic acids, like ferulic acid, have multiple physiological functions, including antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities. They also provide protection against coronary disease and increase sperm viability. These properties make them valuable in food and cosmetic industries (Ou & Kwok, 2004).

Antioxidant and Electrochemical Properties : These compounds act as potent antioxidants through radical scavenging activity, related to their hydrogen or electron donating capacity. Their antioxidant behavior can be predicted from standard one-electron potentials, making them a significant focus in antioxidant research and applications (Teixeira et al., 2013).

Safety and Hazards

生化学分析

Biochemical Properties

It is known that cinnamic acid derivatives, including 3-Phenoxycinnamic acid, can interact with various enzymes and proteins

Cellular Effects

Cinnamic acid derivatives have been shown to have antioxidant and hypolipidemic activities, suggesting that they may influence cell function

Molecular Mechanism

It is known that cinnamic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

This compound is likely involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of compounds, including flavonoids, coumarins, and lignans . It may interact with various enzymes and cofactors within this pathway, potentially influencing metabolic flux or metabolite levels.

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, influencing its localization or accumulation within the cell .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

特性

IUPAC Name |

(E)-3-(3-phenoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-11H,(H,16,17)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTBBLWPDBZDHT-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

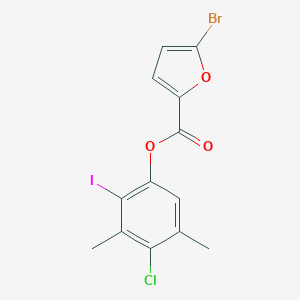

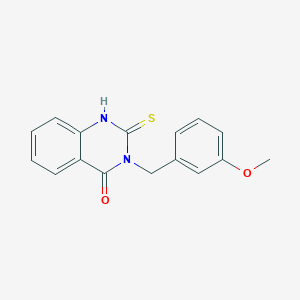

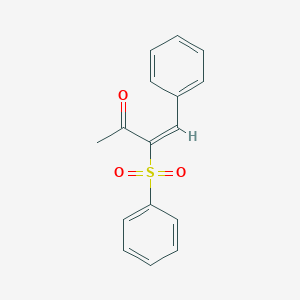

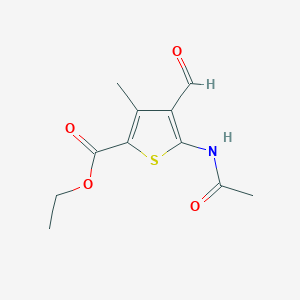

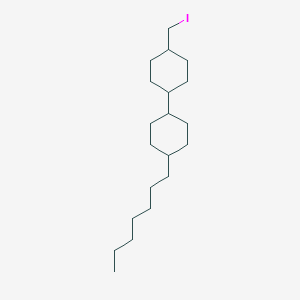

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Cyano[1,1'-biphenyl]-4-yl 4-methoxy-3-(4-pentenyloxy)benzoate](/img/structure/B371228.png)

![8-[2-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B371230.png)

![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)

![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)

![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)